2-amino-3-(4-ethylphenyl)propanoic Acid

Description

Contextualization within Unnatural Amino Acid Research Paradigms

The central dogma of molecular biology describes how the 20 canonical amino acids are encoded by DNA and translated into proteins. However, the field of chemical biology has sought to expand this natural repertoire by incorporating unnatural amino acids (UAAs) into proteins. rsc.orglabome.com This process, often achieved through the use of engineered orthogonal translation systems, allows for the site-specific incorporation of amino acids with novel chemical functionalities. nih.govnih.govacs.org These systems typically involve an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are engineered to be specific for a particular UAA and a nonsense or frameshift codon. nih.govacs.org

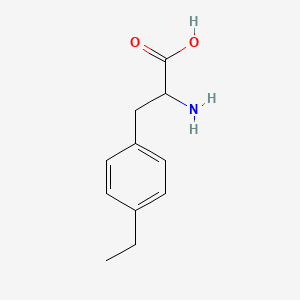

2-amino-3-(4-ethylphenyl)propanoic acid, also known as 4-ethyl-L-phenylalanine, is a derivative of the natural amino acid phenylalanine. wikipedia.orgnih.gov Its structure is characterized by an ethyl group attached to the para position of the phenyl ring. This seemingly small modification provides a unique chemical handle that is not present in any of the 20 canonical amino acids. The incorporation of this UAA into a protein can introduce new properties, such as altered hydrophobicity and steric bulk, which can be used to probe protein structure and function in ways not possible with traditional mutagenesis. researchgate.netresearchgate.net

The ability to introduce such tailored modifications has led to a paradigm shift in protein science. Researchers are no longer limited to the functional groups provided by nature. Instead, they can design and synthesize proteins with precisely controlled properties for a wide range of applications, from basic research to the development of new therapeutics. nih.govscripps.edu

Academic Significance and Research Utility of Non-Canonical Amino Acid Scaffolds

The academic significance of non-canonical amino acid (ncAA) scaffolds like this compound is vast and continues to grow. These molecular tools provide unprecedented opportunities to dissect and manipulate biological processes with high precision. rsc.orgresearchgate.netnih.gov

One of the primary research utilities of ncAAs is in the study of protein structure and function. By replacing a natural amino acid with a UAA at a specific site, researchers can investigate the role of that residue in protein folding, stability, and enzymatic activity. For instance, the introduction of a bulky ethyl group from this compound can create steric hindrance, allowing for the study of spatial constraints within a protein's active site or at a protein-protein interface. researchgate.net

Furthermore, the unique chemical properties of ncAAs can be exploited for various applications. For example, UAAs containing bioorthogonal functional groups can be used for the site-specific labeling of proteins with fluorescent probes, crosslinkers, or other reporter molecules. This enables detailed studies of protein localization, dynamics, and interactions within living cells. nih.govnih.gov

The incorporation of ncAAs is also a powerful strategy for creating protein-based therapeutics with improved properties. nih.gov By replacing certain amino acids, researchers can enhance the stability of a protein, increase its resistance to proteolysis, or modulate its binding affinity to a target. scripps.edu This "protein medicinal chemistry" approach is opening up new avenues for the development of more effective and longer-lasting protein drugs. nih.gov

The table below summarizes some key research findings related to the application of unnatural amino acids, highlighting the broad utility of these compounds in chemical biology.

| Research Area | Application of Unnatural Amino Acids | Key Findings |

| Protein Engineering | Site-specific incorporation of ncAAs to alter protein properties. | Creation of proteins with enhanced stability, novel catalytic activities, and altered substrate specificities. acs.org |

| Drug Discovery | Use of ncAAs as building blocks for peptide and protein therapeutics. | Development of drug candidates with improved pharmacokinetic profiles and novel mechanisms of action. rsc.orgscripps.edu |

| Bioconjugation | Introduction of bioorthogonal handles for specific labeling of proteins. | Enabled precise attachment of imaging agents, drugs, and other molecules to proteins for diagnostic and therapeutic purposes. nih.govnih.gov |

| Structural Biology | Incorporation of heavy atoms or NMR-active isotopes. | Facilitated the determination of protein structures and the study of protein dynamics. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-ethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKDBHFQJATNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 4 Ethylphenyl Propanoic Acid and Its Analogues

Chemical Synthesis Approaches for 2-amino-3-(4-ethylphenyl)propanoic Acid Derivatives

Chemical synthesis provides a versatile platform for the creation of a wide array of this compound derivatives with diverse structural modifications. These methods often involve multi-step sequences that allow for precise control over the molecular architecture.

Enantioselective Synthesis Strategies for Chiral Purity

Achieving high enantiomeric purity is a critical aspect of synthesizing biologically active molecules. For unnatural amino acids, enantioselective synthesis is paramount as different enantiomers can exhibit vastly different physiological effects. Various strategies have been developed to this end, often employing chiral auxiliaries, catalysts, or resolving agents to selectively produce the desired stereoisomer.

One common approach involves the asymmetric hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative. This method utilizes chiral catalysts, typically based on transition metals like rhodium or ruthenium complexed with chiral phosphine ligands, to induce stereoselectivity during the reduction of the carbon-carbon double bond. While specific examples for this compound are not extensively detailed in readily available literature, the principles are well-established for a range of phenylalanine analogues.

Another powerful technique is the use of chiral auxiliaries. In this strategy, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

Rational Design in Chemical Synthetic Routes for Structural Modification

The rational design of synthetic routes allows for the targeted modification of the this compound scaffold. This involves a deep understanding of reaction mechanisms and the strategic selection of reagents and reaction conditions to introduce specific functional groups or structural motifs. For instance, modifications to the phenyl ring, such as the introduction of substituents or the alteration of the ethyl group, can be achieved through well-established aromatic substitution reactions or by starting with appropriately functionalized precursors.

The choice of protecting groups for the amino and carboxyl functionalities is a crucial aspect of the rational design process. Orthogonal protecting groups, which can be removed under different conditions, enable the selective manipulation of different parts of the molecule, facilitating the synthesis of complex derivatives.

Biocatalytic and Enzymatic Synthesis Routes for this compound and Related Structures

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds, including unnatural amino acids. nih.gov Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes.

Enzyme Engineering for Enhanced Biosynthesis Pathways

The natural substrate scope of many enzymes is often limited. Enzyme engineering, through techniques like directed evolution and rational design, allows for the modification of enzyme properties to enhance their activity towards non-natural substrates or to alter their stability and selectivity.

For the synthesis of phenylalanine analogues, enzymes such as phenylalanine ammonia lyases (PALs) and aminotransferases are of particular interest. frontiersin.orgnih.gov PALs catalyze the reversible addition of ammonia to cinnamic acid derivatives to form the corresponding phenylalanine. frontiersin.orgfrontiersin.org While the natural reaction favors the deamination of L-phenylalanine, the reverse reaction can be exploited for synthetic purposes by using high concentrations of ammonia. frontiersin.orgfrontiersin.org

Table 1: Substrate Scope of Phenylalanine Ammonia Lyases (PALs) for the Amination of Substituted Cinnamic Acids

| Substrate (Cinnamic Acid Derivative) | Enzyme | Conversion (%) after 24h |

| 3-Methoxy-cinnamic acid | AvPAL | 88 ± 4 |

| 3-Methoxy-cinnamic acid | PbPAL | 75 ± 3 |

| 4-Nitro-cinnamic acid | AvPAL | 89 ± 5 |

| 4-Nitro-cinnamic acid | PbPAL | 65 ± 2 |

Data adapted from a study on the amination of a series of substituted cinnamic acids using previously characterized PALs (AvPAL and PbPAL). The reactions were performed at 10 mM substrate concentration. frontiersin.org

Rational design, guided by the three-dimensional structure of the enzyme, allows for targeted mutations in the active site to accommodate new substrates or enhance catalytic efficiency. nih.govfrontiersin.orgcreative-enzymes.com This approach has been successfully used to engineer enzymes with improved properties for the synthesis of various non-canonical amino acids. nih.gov

Stereoselective Biocatalysis in Unnatural Amino Acid Production

The inherent stereoselectivity of enzymes is a major advantage in the production of chiral amino acids. Transaminases (TAs), also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.govrsc.org This reaction can be used to produce a wide range of chiral amines and amino acids with high enantiomeric excess. nih.govmdpi.com

For the synthesis of 4-ethyl-L-phenylalanine, a suitable ω-transaminase could be employed to catalyze the asymmetric amination of 4-ethylphenylpyruvate. The selection or engineering of a transaminase with high activity and selectivity for this specific substrate is a key challenge. A variant of Chromobacterium violaceum amine transaminase, obtained through rational design, has shown increased specific activity toward (S)-1-phenylethylamine and a set of 4´-substituted acetophenones, indicating the potential for engineering these enzymes for specific targets.

Table 2: Examples of Transaminase-Mediated Synthesis of Chiral Amines

| Substrate | Enzyme | Product | Enantiomeric Excess (%) |

| Prochiral ketone | ω-Transaminase | Chiral amine | >99 |

| Racemic amine (for deracemization) | (R)- & (S)-ω-TAs | Enantiopure amine | >99 |

This table provides a general representation of the high enantioselectivity achievable with transaminases in the synthesis of chiral amines, which is a principle applicable to the synthesis of unnatural amino acids. mdpi.com

The combination of different enzymes in biocatalytic cascades can lead to highly efficient and sustainable synthetic routes. For example, a cascade involving an l-amino acid deaminase for the deracemization of a racemic phenylalanine analogue, coupled with the amination reaction of a PAL, has been shown to produce D-phenylalanine derivatives with high yield and enantiomeric excess. nih.gov Such multi-enzyme systems represent a promising avenue for the industrial production of valuable chiral building blocks like this compound. nih.gov

Incorporation of 2 Amino 3 4 Ethylphenyl Propanoic Acid into Peptides and Proteins

Genetic Code Expansion Methodologies for Site-Specific Integration

The cornerstone of incorporating non-canonical amino acids (ncAAs) like 2-amino-3-(4-ethylphenyl)propanoic acid into proteins in vivo or in cell-free systems is the expansion of the genetic code. scispace.comnih.gov This process requires the introduction of new translational components that are 'orthogonal' to the host's existing machinery, meaning they function independently without cross-reacting with endogenous molecules. nih.gov A unique codon, typically a nonsense or "stop" codon like UAG (amber), is reassigned to encode the ncAA. biorxiv.orgd-nb.info

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair Development

The successful site-specific incorporation of an ncAA is dependent on the development of a dedicated aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov This pair must be orthogonal to the host system; the orthogonal aaRS should not charge any endogenous tRNAs with the ncAA, and the orthogonal tRNA (O-tRNA) should not be recognized by any endogenous synthetases. nih.govucsf.edu

The development process typically involves the following steps:

Selection of a Candidate Pair: Researchers often start with an aaRS/tRNA pair from a different domain of life, such as a tyrosyl-tRNA synthetase (TyrRS) or leucyl-tRNA synthetase (LeuRS) from an archaeon like Methanococcus jannaschii for use in E. coli or eukaryotic cells. ucsf.edubiorxiv.org These pairs often exhibit natural orthogonality. ucsf.edu The pyrrolysyl-tRNA synthetase (PylRS) is another common starting point due to its unusual recognition features and inherent orthogonality in many hosts. nih.govoregonstate.edu

Library Generation: The active site of the chosen orthogonal aaRS is subjected to mutagenesis to create a large library of enzyme variants. This is based on the hypothesis that altering the amino acid binding pocket can change its substrate specificity from the natural amino acid to the desired ncAA, such as this compound. biorxiv.org

Screening and Selection: The library of mutant synthetases is screened to identify variants that can charge the O-tRNA with the target ncAA. This is typically done using a dual-selection system in a host organism like E. coli.

Positive Selection: Cells are engineered with a reporter gene (e.g., encoding antibiotic resistance or a fluorescent protein) containing an in-frame amber (UAG) stop codon. In the presence of the ncAA, only cells with a functional mutant aaRS that successfully incorporates the ncAA at the UAG codon will survive or fluoresce. oregonstate.edu

Negative Selection: To ensure high fidelity, a negative selection is performed in the absence of the ncAA. Cells containing synthetase variants that mis-charge the O-tRNA with a natural amino acid will express a toxic gene, leading to their elimination. oregonstate.edu

This directed evolution approach has been successfully used to generate synthetases for a wide array of phenylalanine analogs, providing a clear blueprint for developing a specific synthetase for this compound. biorxiv.orgnih.gov

| Parameter | Description | Relevant Findings |

| Orthogonality | The O-aaRS/tRNA pair does not cross-react with the host's endogenous synthetases, tRNAs, or amino acids. nih.gov | Pairs from different domains of life (e.g., archaeal in bacteria) are common starting points. ucsf.edu The PylRS/tRNAPyl pair is noted for its high degree of natural orthogonality. nih.gov |

| Fidelity | The engineered O-aaRS specifically recognizes and charges only the desired ncAA, not any of the 20 canonical amino acids. | Achieved through iterative rounds of positive and negative selection to eliminate polyspecific or promiscuous enzyme variants. biorxiv.orgoregonstate.edu |

| Efficiency | The engineered pair efficiently incorporates the ncAA in response to a reassigned codon, leading to high yields of the modified protein. | Can be improved by evolving the synthetase for higher activity or optimizing the expression levels of the orthogonal components. biorxiv.org |

Cell-Free Protein Synthesis Systems for Non-Canonical Amino Acid Incorporation

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for producing proteins containing ncAAs. d-nb.infonih.gov These systems utilize cell extracts containing the necessary translational machinery (ribosomes, tRNAs, initiation and elongation factors) but operate without intact cell walls, offering several advantages for ncAA incorporation. nih.govmdpi.com

Key advantages include:

Open Environment: The ncAA, along with its engineered orthogonal aaRS/tRNA pair, can be directly added to the reaction mixture at optimized concentrations, bypassing the need for cellular uptake. researchgate.netnih.gov

Reduced Toxicity: Proteins that might be toxic to living cells can be synthesized. nih.gov

Enhanced Control: The chemical environment can be precisely manipulated to improve the yield and fidelity of ncAA incorporation. nih.gov

Researchers have demonstrated that E. coli-based CFPS systems can produce significant quantities of proteins with site-specifically incorporated ncAAs. researchgate.net For some phenylalanine analogs, the inherent promiscuity of the wild-type E. coli phenylalanyl-tRNA synthetase (PheRS) can even be exploited in a cell-free environment, where high concentrations of the analog can outcompete the natural phenylalanine. nih.gov For more complex applications, extracts from genomically recoded organisms, where all instances of the UAG stop codon are replaced, can be used. This eliminates competition from release factor 1 (RF1), which normally terminates translation at UAG codons, thereby significantly improving the efficiency of ncAA incorporation at multiple sites. d-nb.info

| CFPS System | Key Features for ncAA Incorporation | Typical Yields (ncAA-containing protein) |

| E. coli S30 Extract | Open system allows direct addition of ncAA and orthogonal components. Can be optimized for ncAA concentration. researchgate.netnih.gov | Up to hundreds of µg/mL. researchgate.net |

| PURE System | Reconstituted from purified components, offering maximum control and minimal background activity from endogenous enzymes. nih.gov | Varies based on protein and ncAA. |

| Genomically Recoded E. coli Extract | Lacks release factor 1 (RF1), eliminating competition at UAG codons and enabling efficient multi-site incorporation. d-nb.info | 96 ± 3 mg/L for a protein with 40 ncAA sites. d-nb.info |

Chemical Ligation and Semisynthetic Approaches for Peptide and Protein Modification

For proteins that are difficult to express or when only a synthetic peptide fragment containing the ncAA is available, chemical ligation provides a powerful route to generate the full-length modified protein. scispace.com Native Chemical Ligation (NCL) is the most prominent of these techniques. wikipedia.orgnih.gov

NCL involves the reaction between two unprotected peptide fragments in an aqueous solution. nih.gov

One peptide is synthesized with a C-terminal thioester group.

The other peptide is synthesized with an N-terminal cysteine (Cys) residue.

When mixed, the thiol side chain of the N-terminal Cys attacks the C-terminal thioester of the first peptide. This initial, reversible transthioesterification step forms a new thioester-linked intermediate. wikipedia.org

This intermediate then undergoes a rapid and irreversible intramolecular S-to-N acyl shift, which forms a native peptide bond at the ligation site. nih.gov

To incorporate this compound, a peptide fragment containing this ncAA would first be prepared using standard solid-phase peptide synthesis (SPPS). This fragment, either as the C-terminal thioester piece or the N-terminal Cys piece (if the ncAA is not at the terminus), can then be ligated to other synthetic peptides or to a recombinantly expressed protein that has been engineered to have the complementary reactive group (a method known as Expressed Protein Ligation). scispace.com This semisynthetic approach allows the precision of chemical synthesis to be combined with the efficiency of recombinant expression, enabling the creation of large, modified proteins. nih.gov

Strategies for Multi-site and Challenging Non-Canonical Amino Acid Integration

Incorporating multiple ncAAs, or a single ncAA at many sites, presents additional challenges. If multiple different ncAAs are to be incorporated into the same protein, multiple, mutually orthogonal aaRS/tRNA pairs are required. nih.gov Each pair must not cross-react with any other orthogonal pair or with the endogenous machinery. nih.gov

Strategies for multi-site incorporation include:

Multiple Nonsense Codon Suppression: Different stop codons (e.g., UAG, UAA, and UGA) can be individually reassigned to different ncAAs, provided that specific and mutually orthogonal translational systems are available for each. d-nb.infonih.gov This approach has been successfully demonstrated in CFPS systems, which are more amenable to the manipulation of multiple orthogonal components. d-nb.info

Frameshift Codons: The use of four-base codons can also provide additional channels for ncAA incorporation, further expanding the coding capacity.

Genomically Recoded Organisms: For the incorporation of a single type of ncAA at multiple positions, using a genomically recoded organism that lacks the release factor for a specific stop codon (e.g., RF1 for UAG) is highly effective. d-nb.info This prevents premature termination of protein synthesis and allows for high-fidelity incorporation at dozens of sites within a single polypeptide, as demonstrated with the synthesis of modified elastin-like polypeptides. d-nb.info

These advanced strategies are pushing the boundaries of protein engineering, making it feasible to create complex biopolymers with precisely placed chemical modifications, including the versatile this compound, for a wide range of scientific and therapeutic applications.

Academic Applications of 2 Amino 3 4 Ethylphenyl Propanoic Acid in Biochemical Research

Protein Structure and Dynamics Investigations via Non-Canonical Amino Acid Probes

The introduction of non-canonical amino acids into proteins provides a powerful strategy for elucidating protein structure and dynamics. These engineered proteins can be subjected to various analytical techniques to gain insights that are often not achievable with naturally occurring amino acids.

Spectroscopic Probes for Conformational and Environmental Sensing

The ethyl group of 2-amino-3-(4-ethylphenyl)propanoic acid can serve as a subtle yet effective spectroscopic probe. While not possessing a unique spectroscopic signature like a fluorophore or an infrared reporter, its presence can perturb the local electronic environment. This perturbation can be detected by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where changes in the chemical shifts of nearby atoms can provide information about conformational changes and the polarity of the amino acid's surroundings. The principles behind using substituted phenylalanine analogs as probes are well-established, with compounds like 4-cyano-L-phenylalanine and 4-nitrophenylalanine being used to report on local protein environments through their distinct vibrational frequencies in infrared spectroscopy. researchgate.net

| Spectroscopic Technique | Potential Information Gained with this compound | Analogous Probes and Their Applications |

| NMR Spectroscopy | Changes in chemical shifts of the ethyl group protons and neighboring residues can indicate conformational changes and protein-ligand interactions. | 4-cyano-L-phenylalanine is used as a vibrational probe in FTIR spectroscopy to measure local electric fields. researchgate.net |

| Infrared Spectroscopy | While the ethyl group itself doesn't have a strong, isolated IR signal, its presence can subtly alter the vibrational modes of the peptide backbone, which can be detected by sensitive IR techniques. | 4-azido-L-phenylalanine has a distinct azide (B81097) stretch that is sensitive to the local environment and can be used to study protein dynamics. scbt.com |

Photo-Crosslinking Approaches for Intermolecular Interactions

To study intermolecular interactions, this compound can be chemically modified to include a photo-activatable group. Analogs such as p-azido-L-phenylalanine and p-benzoyl-L-phenylalanine are widely used for this purpose. scbt.comnih.gov Upon exposure to UV light, these groups form highly reactive species that can covalently bond with nearby molecules, thus capturing transient interactions. researchgate.netresearchgate.net While this compound itself is not photo-reactive, its core structure is a scaffold upon which photo-reactive moieties can be built. For instance, a derivative could be synthesized where the ethyl group is replaced by or carries a photo-activatable group like a diazirine or an azide. These photo-crosslinking experiments are instrumental in identifying binding partners and mapping interaction interfaces within protein complexes. nih.govresearchgate.net

Enzyme Engineering and Mechanistic Elucidation with this compound Analogues

The introduction of this compound into the active site of an enzyme can lead to significant changes in its catalytic properties. This approach allows for the fine-tuning of enzyme function and the exploration of novel catalytic activities.

Modulation of Enzyme Active Sites and Catalytic Activity

Replacing a native amino acid in an enzyme's active site with this compound can alter the size, shape, and hydrophobicity of the catalytic pocket. rsc.orgresearchgate.net The additional ethyl group can create steric hindrance, potentially excluding larger substrates or favoring smaller ones. Conversely, it can also establish new hydrophobic interactions that may enhance the binding of certain substrates. These modifications can lead to either an increase or decrease in catalytic efficiency (kcat/Km), depending on the specific enzyme and substrate. The general principle is that even small changes in the active site can have profound effects on catalysis. youtube.com

Exploration of Novel Enzymatic Functions and Substrate Specificity

By strategically replacing active site residues with this compound, researchers can explore the evolution of new enzyme functions. Altering the active site architecture can lead to a shift in substrate specificity, allowing the enzyme to act on molecules that it would not normally recognize. nih.gov This directed evolution approach is a powerful tool for creating novel biocatalysts for applications in synthetic chemistry and biotechnology. For example, modifying the active site of an enzyme could change its substrate preference from one aromatic compound to another with a slightly different substitution pattern. nih.gov

Development of Biologically Active Peptidomimetics and Protein Analogs

Design Principles for Enhanced Biochemical Functionality

The strategic incorporation of this compound into peptides and proteins is guided by specific design principles aimed at enhancing their biochemical and biophysical properties. The ethyl group at the 4-position of the phenyl ring is a key determinant of its utility.

One of the primary design principles revolves around the electron-donating nature of the ethyl group. This property influences the electronic environment of the aromatic ring, which can, in turn, affect non-covalent interactions that are crucial for molecular recognition and stability. For instance, the increased electron density in the phenyl ring of this compound can enhance cation-π interactions, where the aromatic ring interacts favorably with positively charged residues or metal ions. This can be leveraged to strengthen the binding affinity of a peptide to its target receptor or enzyme.

The steric bulk of the ethyl group also plays a role in the design of biochemically active peptides. This additional bulk, compared to phenylalanine, can be used to probe the steric constraints of a binding pocket or to enforce a specific peptide conformation that is more conducive to biological activity.

A summary of these design principles is presented in the table below:

| Design Principle | Structural Feature | Biochemical Implication | Potential Application |

|---|---|---|---|

| Modulation of Electronic Properties | Electron-donating ethyl group | Enhanced cation-π interactions | Improving binding affinity to receptors or enzymes |

| Alteration of Hydrophobicity | Hydrophobic ethyl group | Increased overall peptide hydrophobicity | Enhancing membrane permeability; improving protein stability |

| Steric Influence | Increased bulk of the side chain | Probing binding pocket constraints; enforcing specific conformations | Optimizing peptide-protein interactions |

Influence on Peptide Conformation and Stability

Research on peptides containing 4-substituted phenylalanine analogs has shown that the nature of the substituent can influence the conformational free energy of folding. Electron-donating substituents, such as the ethyl group, have been observed to promote peptide folding. This effect is attributed to the enhancement of stabilizing non-covalent interactions, particularly CH⋯π interactions, between the aromatic side chain and other parts of the peptide. These interactions can help to restrain the entropy loss associated with folding, thereby favoring a more compact and stable conformation.

The increased hydrophobicity of the 4-ethylphenyl side chain can also contribute to enhanced peptide stability. In aqueous environments, the hydrophobic side chain will tend to be buried within the peptide structure to minimize contact with water. This hydrophobic packing can be a major driving force for folding and can significantly increase the thermostability of the resulting peptide.

The influence of this compound on peptide conformation is also evident in its effect on secondary structure formation. The presence of this bulky, hydrophobic residue can favor the adoption of specific secondary structures, such as α-helices or β-sheets, depending on its position within the peptide sequence and the surrounding amino acid context. For example, in some cases, the incorporation of this amino acid has been shown to enhance the formation of α-helical structures.

The following table summarizes the observed and potential influences of incorporating this compound on peptide properties:

| Property | Influence of this compound | Underlying Mechanism |

|---|---|---|

| Conformational Free Energy | Can lower the free energy of folding | Enhanced CH⋯π interactions due to the electron-donating ethyl group |

| Thermal Stability | Generally increases | Improved hydrophobic packing of the side chain |

| Secondary Structure | Can promote the formation of α-helices or β-sheets | Steric and hydrophobic effects of the 4-ethylphenyl group |

Probing Protein-Protein Interactions and Biological Pathways

The use of non-canonical amino acids as probes to investigate protein-protein interactions (PPIs) and elucidate biological pathways is a powerful strategy in chemical biology. While direct applications of this compound in this specific context are not extensively documented in publicly available research, the principles established with other 4-substituted phenylalanine analogs provide a strong basis for its potential use.

Unnatural amino acids can be incorporated into a protein of interest at a specific site, serving as a "handle" for various biophysical and biochemical techniques. For instance, analogs of phenylalanine with photo-crosslinking capabilities, such as 4-azido-L-phenylalanine, are widely used to "trap" transient PPIs. Upon photoactivation, the azido (B1232118) group forms a highly reactive nitrene that can covalently bond with nearby interacting partners, allowing for their identification and characterization. Similarly, analogs containing heavy atoms, like 4-iodo-L-phenylalanine, can be used in X-ray crystallography to solve the phase problem and determine the three-dimensional structure of protein complexes.

Given these precedents, this compound can be envisioned as a subtle probe for studying PPIs. The ethyl group provides a unique steric and hydrophobic signature that can be used to map the binding interface of a protein complex. By systematically replacing residues at a putative binding site with this analog, researchers can assess the impact of this specific modification on the binding affinity. A significant change in binding would suggest that the mutated residue is at or near the interaction interface and that the local environment is sensitive to the presence of the ethyl group.

Furthermore, the ethyl group could serve as a unique spectroscopic marker. For example, in nuclear magnetic resonance (NMR) spectroscopy, the ethyl group's protons would have distinct chemical shifts that could be used to monitor changes in the local environment upon binding to a partner protein. This would provide valuable information about the dynamics and conformational changes that occur during complex formation.

The potential applications of this compound as a probe are summarized below:

| Probing Technique | Principle of Application | Information Gained |

|---|---|---|

| Site-Directed Mutagenesis and Binding Assays | The ethyl group acts as a steric and hydrophobic probe to disrupt or alter binding. | Identification of key residues at the protein-protein interface. |

| NMR Spectroscopy | The unique signals from the ethyl group's protons can report on the local chemical environment. | Conformational changes and dynamics upon binding. |

| Computational Modeling | The defined structure of the analog allows for more accurate modeling of interaction interfaces. | Prediction of binding modes and energies. |

Computational and Theoretical Chemistry Studies of 2 Amino 3 4 Ethylphenyl Propanoic Acid

Quantum Chemical Calculations and Molecular Modeling of Analogues

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and reactivity, providing a detailed picture of a compound's behavior.

The electronic structure of an amino acid analogue like 2-amino-3-(4-ethylphenyl)propanoic acid dictates its reactivity and potential interactions with biological targets. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to probe these characteristics.

For instance, studies on phenylalanine analogues have utilized these methods to understand their conformational preferences and the influence of substituents on the phenyl ring. nih.gov The ethyl group at the para position of this compound, for example, introduces specific electronic effects. As an electron-donating group, it can influence the electron density of the aromatic ring, which in turn can affect its interaction with receptor sites.

Computational studies on similar molecules, such as norbornane (B1196662) analogues of phenylalanine, have shown that bulky substituents can induce significant conformational constraints. nih.gov These constraints limit the accessible conformations of the molecule, which can be a crucial factor in its biological activity. By calculating the energies of different conformations, researchers can predict the most stable structures and how they might interact with a binding pocket.

Furthermore, quantum chemical calculations can be used to predict sites of reactivity within the molecule. By analyzing the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), it is possible to identify which parts of the molecule are most likely to participate in chemical reactions. This information is invaluable for understanding potential metabolic pathways or for designing derivatives with enhanced stability or activity.

A hypothetical analysis of this compound would likely focus on the impact of the ethyl group on the aromatic system and the amino acid backbone. The table below illustrates the kind of data that would be generated in such a study.

| Computational Method | Property Calculated | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Optimized Geometry | Prediction of the most stable 3D structure, including bond lengths and angles. |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Prediction of the UV-Vis absorption spectrum, indicating how the molecule interacts with light. |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges and Orbital Interactions | Delocalization of electron density from the ethyl group to the phenyl ring, influencing its reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for studying the conformational flexibility of molecules and their interactions with biological macromolecules like proteins.

For an analogue like this compound, MD simulations can reveal how the molecule explores different conformations in a solvent environment or within the binding site of a protein. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to its target.

Studies on other phenylalanine derivatives have demonstrated the power of MD simulations in this regard. For example, simulations of 4-fluoro-phenylalanine labeled proteins have been used to probe conformational heterogeneity in the native state. nih.gov Similarly, MD simulations have been employed to study the self-assembly of phenylalanine peptide nanotubes, providing insights into the forces that govern their formation. nih.govresearchgate.net

In the context of this compound, MD simulations could be used to:

Analyze Conformational Landscapes: By simulating the molecule in water, one can identify the most populated conformational states and the energy barriers between them.

Study Binding to a Target Protein: If a potential protein target is known, MD simulations can be used to model the binding process, revealing key interactions between the amino acid analogue and the protein's active site. This can help to explain the basis of its biological activity and guide the design of more potent derivatives.

The following table outlines a hypothetical MD simulation study on the binding of this compound to a generic enzyme active site.

| Simulation Parameter | Description | Relevance to this compound |

| Simulation Time | The length of the simulation, typically in nanoseconds (ns) or microseconds (µs). | Longer simulations provide a more thorough sampling of conformational space and binding events. |

| Force Field | A set of parameters that describe the potential energy of the system. | A force field specifically parameterized for amino acids and their analogues would be chosen for accuracy. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Used to assess the stability of the molecule's conformation and its binding pose within the protein. |

| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA are used to estimate the strength of the binding interaction. | Provides a quantitative measure of the affinity of the analogue for the target protein. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. mdpi.comnih.govnih.gov

For a compound like this compound, QSAR studies would involve synthesizing and testing a series of derivatives with different substituents on the phenyl ring or modifications to the amino acid backbone. The biological activity of these compounds would then be correlated with various molecular descriptors, which are numerical representations of their chemical properties.

Several QSAR studies have been successfully applied to phenylalanine derivatives. For example, 3D-QSAR studies on phenylalanine series compounds have been used to identify inhibitors of tryptophan hydroxylase-1 (TPH1). nih.govnih.gov Another study used CoMFA and CoMSIA, two 3D-QSAR methods, to explore the binding of beta-phenylalanine derivatives to dipeptidyl peptidase IV (DPP-IV). nih.gov

These studies typically involve the following steps:

Data Set Selection: A set of molecules with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as steric, electronic, and hydrophobic properties, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques.

A hypothetical QSAR study on this compound derivatives could lead to a model that predicts their inhibitory activity against a specific enzyme. The contour maps generated from such a study would highlight regions where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity, thus guiding the design of new, more potent compounds.

The table below summarizes key aspects of a potential QSAR study.

| QSAR Component | Description | Application to this compound Derivatives |

| Dependent Variable | The biological activity being measured (e.g., IC50, Ki). | The inhibitory concentration of derivatives against a target enzyme. |

| Independent Variables (Descriptors) | Numerical values representing molecular properties (e.g., logP, molar refractivity, steric fields). | Descriptors would capture the influence of different substituents on the phenyl ring and their impact on activity. |

| Statistical Model | The mathematical equation that links the descriptors to the activity. | A predictive model that could be used to estimate the activity of newly designed derivatives before synthesis. |

| Validation | Statistical tests to ensure the model is robust and predictive. | Techniques like cross-validation and prediction on an external test set would be used to validate the model's reliability. |

Structure Activity Relationship Sar Investigations of 2 Amino 3 4 Ethylphenyl Propanoic Acid Derivatives

Systemic Modification of the Side Chain and Phenyl Moiety for Functional Exploration

Systematic modifications of the core structure of 2-amino-3-(4-ethylphenyl)propanoic acid, an analog of phenylalanine, have provided insights into the structural requirements for biological activity. Research on related 4-substituted phenylalanine derivatives has shown that both the nature and position of the substituent on the phenyl ring, as well as alterations to the amino acid backbone, can dramatically impact function.

Phenyl Moiety Modifications:

The ethyl group at the para-position of the phenyl ring is a key feature. Studies on analogous compounds, such as englerin A derivatives, have demonstrated the importance of the size and nature of the 4-alkyl substituent. For instance, the replacement of a methyl group with an ethyl or isopropyl group in 4-alkyl englerin A analogs resulted in comparable, and in some cases enhanced, biological activity, suggesting that a certain degree of steric bulk at this position is well-tolerated and may even be beneficial for target binding. researchgate.net This is consistent with the premise that the 4-alkyl group can help enforce a specific conformation of the molecule that is favorable for interaction with its biological target. researchgate.net

Furthermore, investigations into other 4-substituted phenylalanine analogs have revealed that the electronic properties of the substituent are also crucial. For example, in a series of 2-amino-3-carboxy-4-phenylthiophene derivatives, electron-donating groups on the C-4 aryl moiety were found to optimize inhibitory activity against atypical protein kinase C (aPKCζ). nih.gov This suggests that for this compound derivatives, the electron-donating nature of the ethyl group likely contributes positively to its biological profile.

The position of the substituent on the phenyl ring is another critical determinant of activity. Studies on halogenated phenylalanine analogs as substrates for the L-type amino acid transporter 1 (LAT1) have shown that the position of the halogen (ortho, meta, or para) significantly influences binding affinity. nih.gov Generally, for various classes of phenylalanine derivatives, substituents at the 2- and 3-positions are often more active than those at the 4-position. mdpi.com

Side Chain Modifications:

Modifications to the 2-aminopropanoic acid side chain can also profoundly affect activity. Alterations to the carboxyl and amino groups, such as esterification or N-acylation, can modulate the compound's physicochemical properties, including its lipophilicity and hydrogen bonding capacity, thereby influencing its absorption, distribution, and target interaction. For instance, in a series of 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives, the introduction of a hydroxamate group in place of the carboxylic acid significantly improved inhibitory activity against aminopeptidase (B13392206) N. tandfonline.com This highlights the importance of the acidic functional group in molecular recognition.

The following table summarizes the impact of various modifications on the biological activity of phenylalanine-like scaffolds, drawing inferences for this compound.

| Modification Site | Type of Modification | General Effect on Activity | Reference |

| Phenyl Ring (Para-position) | Alkyl group (e.g., ethyl, isopropyl) | Generally well-tolerated; can enhance activity by enforcing a favorable binding conformation. | researchgate.net |

| Electron-donating groups | Often enhances biological activity. | nih.gov | |

| Electron-withdrawing groups | Can decrease activity depending on the target. | nih.gov | |

| Phenyl Ring (Other positions) | Substituents at ortho- and meta-positions | Can lead to higher activity compared to para-substitution. | nih.govmdpi.com |

| Carboxyl Group | Esterification | Modulates lipophilicity and cell permeability. | nih.gov |

| Conversion to hydroxamate | Can significantly improve inhibitory potency against certain metalloenzymes. | tandfonline.com | |

| Amino Group | N-acylation | Affects hydrogen bonding potential and can influence target selectivity. | researchgate.net |

Stereochemical Influences on Biochemical Activity

Stereochemistry plays a pivotal role in the biochemical activity of chiral molecules like this compound, which possesses a stereocenter at the alpha-carbon (C2). The spatial arrangement of the amino and carboxyl groups, and the 4-ethylbenzyl side chain, determines how the molecule interacts with its biological targets, which are themselves chiral.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active or even contribute to undesirable side effects. mdpi.comnih.gov This stereoselectivity arises from the three-dimensional nature of biological macromolecules such as enzymes and receptors, which create specific binding pockets that preferentially accommodate one enantiomer over the other.

For amino acid derivatives, the L-configuration (S-configuration for most proteinogenic amino acids) is typically the biologically active form in mammalian systems, as it is recognized by transporters and enzymes that have evolved to interact with L-amino acids. mdpi.com For example, studies on the antimalarial agent 3-Br-acivicin and its derivatives have shown that only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity. mdpi.com This was attributed to their selective uptake by the L-amino acid transport system. mdpi.com

In the context of this compound, it is highly probable that its enantiomers would also display differential biochemical activity. The specific interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and its target's binding site are dependent on the precise spatial orientation of its functional groups. A hypothetical interaction model would likely show the L-enantiomer fitting optimally into the binding pocket, allowing for favorable interactions, while the D-enantiomer would experience steric clashes or be unable to form key interactions, leading to reduced or no activity.

The table below illustrates the expected differences in activity between the stereoisomers of this compound, based on general principles of stereochemistry in drug action.

| Stereoisomer | Expected Biochemical Activity | Rationale | Reference |

| L-2-amino-3-(4-ethylphenyl)propanoic acid (S-enantiomer) | High | Likely recognized by biological targets (enzymes, receptors, transporters) that have evolved to bind L-amino acids. Optimal fit in the chiral binding pocket. | mdpi.com |

| D-2-amino-3-(4-ethylphenyl)propanoic acid (R-enantiomer) | Low to negligible | Poor fit in the chiral binding pocket of the target, leading to steric hindrance and/or inability to form key interactions. May not be recognized by amino acid transporters. | mdpi.com |

Identification of Key Structural Determinants for Target Recognition

The identification of key structural determinants for the target recognition of this compound derivatives involves pinpointing the specific functional groups and structural features that are essential for binding and eliciting a biological response. This is achieved by analyzing the SAR data from a range of analogs.

Based on studies of related phenylalanine derivatives, several key determinants can be proposed:

The α-Amino Acid Moiety: The presence of the α-amino and α-carboxyl groups is fundamental for activity. These groups are typically involved in crucial hydrogen bonding and electrostatic interactions with the target protein. embopress.org The charged nature of the amino and carboxylate groups at physiological pH is often essential for forming salt bridges with charged residues in the binding pocket.

The Phenyl Ring: The aromatic ring serves as a critical hydrophobic scaffold that engages in van der Waals and π-π stacking interactions with hydrophobic residues in the target's binding site. embopress.org The presence of the phenyl ring is a primary determinant of binding affinity.

The following table summarizes the key structural determinants and their likely roles in target recognition for this compound.

| Structural Determinant | Likely Role in Target Recognition | Reference |

| α-Amino Group | Forms hydrogen bonds and/or salt bridges with the target protein. | embopress.org |

| α-Carboxyl Group | Forms hydrogen bonds and/or salt bridges with the target protein. | embopress.org |

| Phenyl Ring | Provides a hydrophobic scaffold for van der Waals and π-π stacking interactions. | embopress.org |

| Para-Ethyl Group | Contributes to hydrophobic interactions and helps to orient the molecule in the binding pocket, potentially enforcing a bioactive conformation. | researchgate.netnih.gov |

| Stereochemistry at C2 | Determines the correct spatial orientation of functional groups for optimal interaction with the chiral binding site of the target. | mdpi.com |

Advanced Research Directions and Emerging Applications

Integration with Synthetic Biology for Novel Biomacromolecule Creation

Synthetic biology aims to design and construct new biological parts, devices, and systems. The integration of 2-amino-3-(4-ethylphenyl)propanoic acid into this framework allows for the creation of novel biomacromolecules with enhanced or entirely new functionalities. This is typically achieved through the use of an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This pair works independently of the host cell's endogenous translational machinery to specifically recognize the unnatural amino acid and incorporate it into a growing polypeptide chain at a designated site, usually encoded by a nonsense codon such as the amber stop codon (UAG).

The development of such orthogonal systems for this compound has been a subject of research, with efforts focused on evolving existing aaRSs, such as the Escherichia coli phenylalanyl-tRNA synthetase, to recognize and activate this specific UAA. Once an efficient and specific orthogonal system is established, it can be used to produce a wide range of engineered proteins in living cells.

Table 1: Examples of Engineered Proteins Incorporating this compound

| Protein | Site of Incorporation | Purpose of Incorporation | Potential Application |

| Myoglobin | Various surface-exposed sites | To study the effects of a non-polar, non-reactive UAA on protein stability and folding. | Development of more stable protein therapeutics. |

| T4 Lysozyme | Core and surface residues | To probe the role of packing and hydrophobicity in protein structure and function. | Understanding fundamental principles of protein design. |

| Green Fluorescent Protein (GFP) | Chromophore-proximal positions | To investigate the influence of the local environment on fluorescent properties. | Creation of novel biosensors with altered spectral properties. |

The creation of these novel biomacromolecules is not limited to simple substitution. The unique properties of this compound can be leveraged to create proteins with altered enzymatic activity, enhanced stability, or novel binding specificities. For instance, the ethyl group can be used as a subtle steric probe to map the active site of an enzyme or the binding interface of a protein-protein interaction.

High-Throughput Screening and Directed Evolution Strategies for Unnatural Amino Acid-Containing Proteins

The vast sequence space available for proteins containing unnatural amino acids necessitates the use of high-throughput screening (HTS) and directed evolution to identify variants with desired properties. Directed evolution mimics the process of natural selection in the laboratory, involving iterative rounds of genetic diversification and screening or selection.

For proteins containing this compound, HTS methods are crucial for rapidly assessing the effects of its incorporation at numerous sites. These screens can be designed to measure various protein properties, such as:

Stability: Using techniques like differential scanning fluorimetry or protease resistance assays in a multi-well plate format.

Binding Affinity: Employing methods such as ELISA, surface plasmon resonance (SPR), or fluorescence polarization to screen libraries of protein variants against a target molecule.

Enzymatic Activity: Developing colorimetric or fluorogenic assays that can be automated to measure the catalytic efficiency of enzyme variants.

Directed evolution strategies are particularly powerful for optimizing the incorporation efficiency and specificity of the orthogonal aaRS for this compound. This often involves creating large libraries of aaRS mutants and selecting for those that can efficiently charge the cognate tRNA with the UAA in the presence of the 20 canonical amino acids.

Table 2: Directed Evolution Strategies for UAA Incorporation

| Strategy | Description | Key Advantage |

| Phage-Assisted Continuous Evolution (PACE) | An in vivo directed evolution method that uses bacteriophage to rapidly evolve proteins. | Extremely high throughput and continuous evolution cycles. |

| Yeast Display | A surface display technique where the protein of interest is expressed on the surface of yeast cells and screened using fluorescence-activated cell sorting (FACS). | Allows for quantitative screening of large libraries and selection for multiple properties. |

| In Vitro Compartmentalization (IVC) | An in vitro method where single genes are transcribed and translated within water-in-oil emulsion droplets. | Enables the selection of enzymes based on their catalytic activity on a substrate co-encapsulated in the droplet. |

These strategies have been instrumental in developing robust orthogonal translation systems for a variety of UAAs and are being adapted for the efficient incorporation of this compound into proteins.

Innovative Methodologies for Investigating Protein Function in Complex Biological Systems

The ability to site-specifically incorporate this compound into proteins provides a powerful tool for dissecting protein function within the complex environment of a living cell. The ethyl group can serve as a minimally perturbing probe, allowing researchers to study proteins in their native context without significantly altering their structure or function.

Innovative methodologies that leverage this UAA include:

In-cell NMR Spectroscopy: While challenging, the introduction of specific isotopic labels on the ethyl group of this compound could, in principle, allow for the study of protein dynamics and interactions directly within living cells using nuclear magnetic resonance spectroscopy.

Chemical Cross-linking: Although the ethyl group is not inherently reactive, its presence can be used to introduce subtle steric constraints that can inform on protein-protein interactions. Furthermore, derivatives of this UAA with photoreactive groups could be synthesized to enable covalent cross-linking to interacting partners upon photoactivation.

Probing Allosteric Regulation: By incorporating this compound at allosteric sites, researchers can investigate how subtle changes in side-chain volume and hydrophobicity influence the conformational changes associated with allosteric regulation of enzyme activity or receptor signaling.

These advanced techniques, combined with the precision of genetic code expansion, are paving the way for a deeper understanding of protein function in complex biological systems, with this compound serving as a valuable addition to the protein engineer's toolkit.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-amino-3-(4-ethylphenyl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Guidance :

- Retrosynthetic Analysis : Utilize AI-powered synthesis planning tools (e.g., Pistachio, Reaxys) to identify feasible routes, prioritizing intermediates like 2-(4-ethylphenyl)propanoic acid (CAS 3585-52-2) as building blocks .

- Reaction Optimization : Adjust solvents (e.g., THF/water mixtures for hydrolysis), catalysts (e.g., LiOH for saponification), and purification methods (e.g., preparative HPLC for high-purity isolation) based on reported protocols .

- Yield Improvement : Monitor reaction progress via TLC or LC-MS to minimize side products, and optimize stoichiometry for intermediates such as tert-butoxycarbonyl (Boc)-protected derivatives .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Guidance :

- Spectroscopic Analysis : Employ H/C NMR to confirm the ethylphenyl substituent and stereochemistry. Compare data with structurally similar compounds like L-tyrosine derivatives .

- Thermodynamic Data : Use gas-phase ion energetics (e.g., CIDC measurements) to determine ionization energies (8.0–8.5 eV) and sodium ion clustering behavior, as reported for analogous amino acids .

- IUPAC Validation : Cross-reference PubChem and ECHA entries (InChIKey: VGMCZELQCNPMQV-UHFFFAOYSA-N) for molecular formula (CHNO) and stereochemical descriptors .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Guidance :

- Hazard Mitigation : Adhere to GHS classifications (H302, H315, H319, H335) by using PPE (gloves, eye protection) and ensuring proper ventilation to avoid respiratory irritation .

- Storage : Store in sealed containers at 2–8°C, away from oxidizing agents, as recommended for similar propanoic acid derivatives .

- Emergency Response : Follow OSHA guidelines (29 CFR 1910.1020) for exposure incidents, including immediate rinsing for eye/skin contact and medical consultation .

Advanced Research Questions

Q. How can this compound be applied in studying enzyme inhibition or protein-ligand interactions?

- Methodological Guidance :

- Enzyme Assays : Use the compound as a competitive inhibitor in kinetic studies (e.g., fluorescence polarization assays) to measure binding affinity (K) against target enzymes .

- Structural Probes : Conduct X-ray crystallography or molecular docking simulations to map interactions between the ethylphenyl group and hydrophobic enzyme pockets, referencing tyrosine-based ligand studies .

- Comparative Studies : Benchmark against 2-amino-3-(4-hydroxyphenyl)propanoic acid (tyrosine derivatives) to evaluate steric/electronic effects of the ethyl substituent on binding .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Guidance :

- Standardized Assays : Replicate anti-inflammatory or antimicrobial activity tests under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects from experimental variability .

- Meta-Analysis : Cross-reference pharmacological data from diverse sources (e.g., PubChem, ECHA) to identify trends in IC values or dose-response relationships .

- Impurity Profiling : Use HPLC-MS to quantify impurities (e.g., 4-ethylphenylpropanoic acid byproducts) that may skew bioactivity results .

Q. What advanced techniques are used to investigate the pharmacokinetic (PK) properties of this compound in preclinical studies?

- Methodological Guidance :

- Metabolic Stability : Perform liver microsome assays to measure hepatic clearance rates, comparing results with structurally related compounds like ibuprofen derivatives .

- Tissue Distribution : Use radiolabeled analogs (e.g., C-tagged) to track compound accumulation in target organs via autoradiography .

- Protein Binding : Conduct equilibrium dialysis to assess plasma protein binding affinity, critical for optimizing bioavailability .

Data Contradiction and Validation

Q. How can researchers address discrepancies in synthetic yields of this compound reported in literature?

- Methodological Guidance :

- Parameter Screening : Systematically vary reaction parameters (e.g., temperature, catalyst loading) using design-of-experiments (DoE) frameworks to identify optimal conditions .

- Side-Reaction Analysis : Characterize byproducts (e.g., via H NMR or HRMS) to determine if competing pathways (e.g., racemization) reduce yields .

- Cross-Validation : Reproduce published protocols (e.g., LiOH-mediated hydrolysis) and compare yields with peer-reviewed data .

Applications in Material Science

Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs) or coordination complexes?

- Methodological Guidance :

- Ligand Design : Utilize the amino and carboxylate groups to chelate metals (e.g., Ce) in aqueous/organic solvent systems, as demonstrated for cerium(III) complexes .

- Stability Testing : Evaluate MOF thermal stability via TGA and crystallinity via XRD, comparing with frameworks derived from unsubstituted amino acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.